4-methoxy-N-methyl-3-(trifluoromethyl)aniline
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Description
4-Methoxy-3-(trifluoromethyl)aniline (CAS number 393-15-7) is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is also referred to as anisole, due to the presence of a methoxybenzene moiety . This compound is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions .
Synthesis Analysis
4-Methoxy-3-(trifluoromethyl)aniline is used as a synthetic substrate in organic synthesis and a precursor for bicyclic heterocycles . It is used for synthesizing substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues . These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .Molecular Structure Analysis
The chemical formula of 4-Methoxy-3-(trifluoromethyl)aniline is C8H8F3NO . It has a molecular weight of 191.15 g/mol . The structure includes a methoxybenzene moiety and a trifluoromethyl substituent introduced at the 3-position .Chemical Reactions Analysis
4-Methoxy-3-(trifluoromethyl)aniline is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions . It is also used for synthesizing substituted bicyclic heterocycles .Physical And Chemical Properties Analysis
4-Methoxy-3-(trifluoromethyl)aniline is a pale pink powder/crystals . It has a melting point of 58 °C – 60 °C .Safety And Hazards
The safety data sheet for 4-Methoxy-3-(trifluoromethyl)aniline indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
4-methoxy-N-methyl-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCPCAGLALJYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-4-methoxy-N-methylbenzenamine |
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